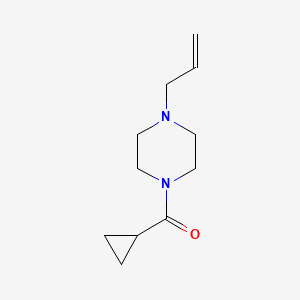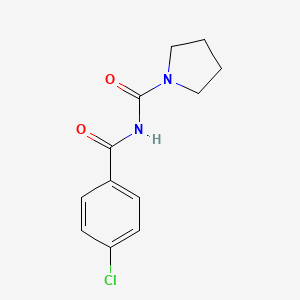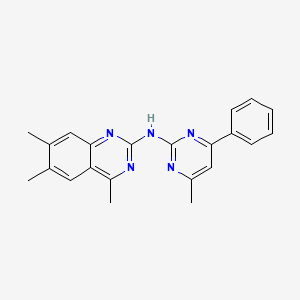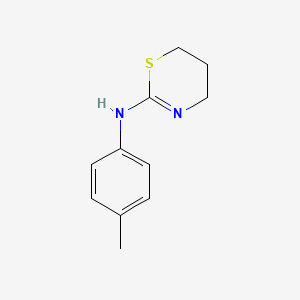![molecular formula C17H21NO2 B5305730 N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide, also known as BIA, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. BIA is a small molecule that has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.
作用機序
The exact mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide may also act on the endocannabinoid system, which is involved in pain and inflammation.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that it is a small molecule, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent. However, one limitation of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide as a drug candidate for the treatment of inflammatory and neuropathic pain. Another area of interest is the study of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide's potential use in treating other conditions such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide and to design experiments to study its effects.
合成法
The synthesis of N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide involves a multi-step process. The first step involves the preparation of 2-methoxyphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with bicyclo[2.2.1]hept-2-ene to form the corresponding amide. The amide is then subjected to a Wittig reaction with an appropriate phosphonium ylide to form the final product, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been studied extensively for its potential use as an anti-inflammatory and analgesic agent. In preclinical studies, N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide has also been studied for its potential use in treating other conditions such as cancer and Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-5-3-2-4-13(16)8-9-17(19)18-15-11-12-6-7-14(15)10-12/h2-5,8-9,12,14-15H,6-7,10-11H2,1H3,(H,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCYEJNDNFFCOF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
![N-methyl-N-[(3-methylpyridin-4-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5305662.png)




![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B5305748.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)